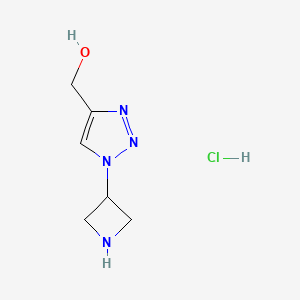
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Vue d'ensemble
Description
“(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol dihydrochloride” is a chemical compound with the CAS Number: 2172548-13-7 . It has a molecular weight of 227.09 . The IUPAC name for this compound is "(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C6H10N4O.2ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;;/h3,6-7,11H,1-2,4H2;2*1H" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique
Compounds containing azetidine and triazole rings, like the one you mentioned, are often used in medicinal chemistry due to their unique properties. They can act as bioisosteres for various functional groups and can improve the pharmacokinetic properties of drug molecules. They might also have potential applications in the field of bioorthogonal chemistry .
-
Antitumor Agents
- Application: A series of 1,2,3-triazole-containing hybrids were designed and synthesized as potential anticancer agents .
- Method: The compounds were synthesized via the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of substituted-arylazides with alkyne-functionalized pyrazole-[1,2,4]-triazole hybrids .
- Results: Among the tested compounds, one conjugate showed potent cytotoxic activity towards HepG-2, HCT-116, and MCF-7 cancer cell lines, with IC50 values of 12.22, 14.16, and 14.64 µM, respectively .
-
c-Met Inhibition
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have shown potent c-Met inhibition, which is important in the development of anticancer drugs .
-
GABA A Modulating Activity
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have shown GABA A allosteric modulating activity .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have shown GABA A allosteric modulating activity, which could be beneficial in the treatment of neurological disorders .
-
Solar Cells
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have been incorporated into polymers for use in solar cells .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have been used in the development of solar cells, demonstrating their potential in renewable energy applications .
-
BACE-1 Inhibition
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have demonstrated BACE-1 inhibition .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have shown BACE-1 inhibition, which could be beneficial in the treatment of Alzheimer’s disease .
-
Fluorescent Probes
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have been used as fluorescent probes .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have been used as fluorescent probes, demonstrating their potential in bioimaging applications .
-
Antitumor Agents
- Application: A series of 1,2,3-triazole-containing hybrids were designed and synthesized as potential anticancer agents .
- Method: The compounds were synthesized via the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of substituted-arylazides with alkyne-functionalized pyrazole-[1,2,4]-triazole hybrids .
- Results: Among the tested compounds, one conjugate showed potent cytotoxic activity towards HepG-2, HCT-116, and MCF-7 cancer cell lines, with IC50 values of 12.22, 14.16, and 14.64 µM, respectively .
-
c-Met Inhibition
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have shown potent c-Met inhibition, which is important in the development of anticancer drugs .
-
GABA A Modulating Activity
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have shown GABA A allosteric modulating activity .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have shown GABA A allosteric modulating activity, which could be beneficial in the treatment of neurological disorders .
-
Solar Cells
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have been incorporated into polymers for use in solar cells .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have been used in the development of solar cells, demonstrating their potential in renewable energy applications .
-
BACE-1 Inhibition
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have demonstrated BACE-1 inhibition .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have shown BACE-1 inhibition, which could be beneficial in the treatment of Alzheimer’s disease .
-
Fluorescent Probes
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have been used as fluorescent probes .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have been used as fluorescent probes, demonstrating their potential in bioimaging applications .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
[1-(azetidin-3-yl)triazol-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;/h3,6-7,11H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMLJVWFJJNNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



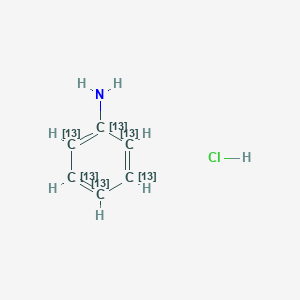
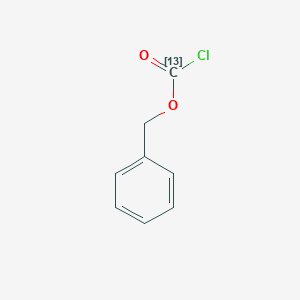
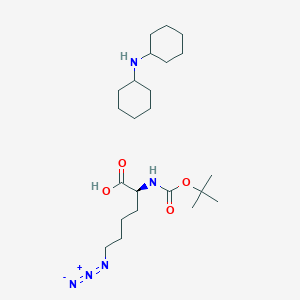
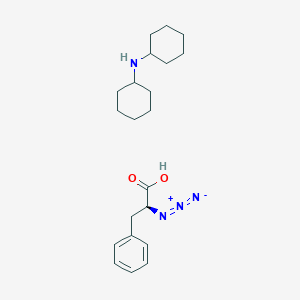
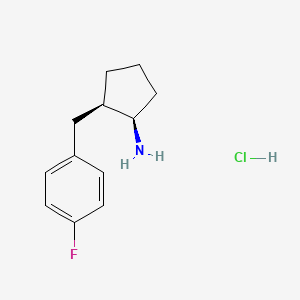
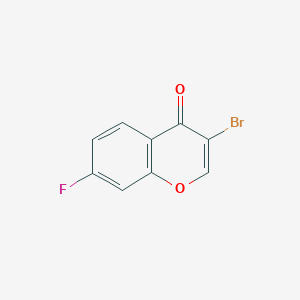
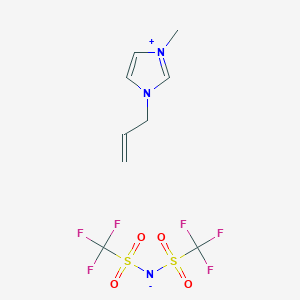
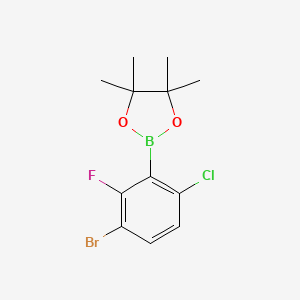
![5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1528134.png)
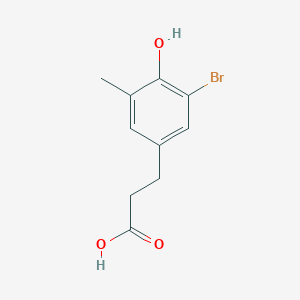
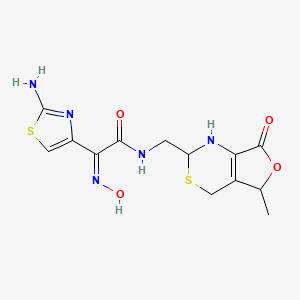
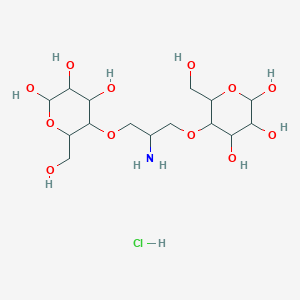
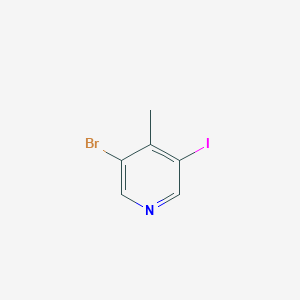
![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)